7-chloro-3-ethyl-1H-indole
Description
Overview of the Indole (B1671886) Core Structure and its Ubiquity in Natural Products and Synthetic Compounds
The indole scaffold, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org This core structure is a fundamental building block in a vast array of natural products and synthetic compounds. researchgate.netresearchgate.net Its prevalence is highlighted by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. wikipedia.orgirjmets.com In medicinal chemistry, the indole framework is considered a "privileged scaffold" due to its ability to bind to numerous receptor types, leading to a wide range of pharmacological activities. mdpi.comnih.gov Consequently, indole derivatives are integral to many pharmaceuticals, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comopenmedicinalchemistryjournal.com
Historical Context of Substituted Indole Research and its Evolution
The journey into indole chemistry began in the 19th century with studies on the dye indigo. wikipedia.orgatamanchemicals.com In 1866, Adolf von Baeyer achieved the first synthesis of indole by reducing oxindole (B195798) with zinc dust. irjmets.comatamanchemicals.com A pivotal moment in substituted indole research was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a reliable method for creating indoles with substituents at the 2- and/or 3-positions. wikipedia.orgirjmets.com Later, the Leimgruber–Batcho indole synthesis, disclosed in 1976, provided a high-yielding and versatile method, which became particularly popular in the pharmaceutical industry for producing specifically substituted indoles. wikipedia.orgatamanchemicals.com These foundational synthetic methods paved the way for extensive exploration of the chemical space around the indole nucleus.
Rationale for Investigating Halogenated and Alkyl-Substituted Indole Derivatives
Similarly, the addition of alkyl groups, such as an ethyl group, influences the compound's size, shape, and lipophilicity. sci-hub.se Structure-activity relationship (SAR) studies have shown that short alkyl groups at the C3 position can be crucial for potency at specific receptors, such as the CB1 receptor. nih.gov The combination of halogen and alkyl substituents allows for fine-tuning of a molecule's characteristics to optimize its potential as a therapeutic agent. sci-hub.senih.gov
Specific Focus on 7-Chloro-3-ethyl-1H-indole: Current Research Gaps and Motivations
While the literature contains extensive research on various substituted indoles, a specific focus on this compound (CAS No. 1701746-59-9) reveals a significant research gap. bldpharm.com Detailed studies on its synthesis, characterization, and biological activity are not widely published. However, the motivation for its investigation is strong, stemming from the known biological activities of closely related analogues. For example, compounds with chloro substitutions on the indole ring have shown promise as GSK-3β inhibitors and cannabinoid receptor modulators. nih.govmdpi.com Likewise, 3-ethyl substitution is a feature in potent bioactive molecules. nih.gov Investigating this compound is therefore a logical step to explore new chemical space and potentially discover novel compounds with valuable pharmacological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
7-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 |
InChI Key |
KIDRFSIXZYDAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization for Definitive Structural Elucidation of 7 Chloro 3 Ethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. A complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional experiments, would be required for the definitive structural assignment of 7-chloro-3-ethyl-1H-indole.
Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature. The aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-6) would likely resonate in the region of δ 7.0-7.6 ppm. The electron-withdrawing effect of the chlorine atom at the C-7 position would influence the chemical shifts of the adjacent protons. The proton at the C-2 position of the indole ring is expected to be a singlet or a narrow multiplet around δ 7.0 ppm. The ethyl group at the C-3 position would give rise to a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), with coupling constants (J) typically around 7.5 Hz.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | 8.0-8.5 | br s | - |
| H-2 | ~7.0 | s or t | - |
| H-4 | 7.0-7.6 | d or dd | ~8.0 |
| H-5 | 7.0-7.6 | t or dd | ~7.5 |
| H-6 | 7.0-7.6 | d or dd | ~7.5 |
| -CH₂- (ethyl) | ~2.7 | q | ~7.5 |
Carbon-13 (¹³C) NMR Spectral Analysis: Carbon Environments and DEPT Experiments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be influenced by the substituents. The carbon atom bearing the chlorine (C-7) is anticipated to have a chemical shift in the range of δ 115-120 ppm. The other aromatic carbons would appear in the typical range of δ 110-140 ppm. The C-2 and C-3 carbons of the indole ring are expected around δ 122 and δ 115 ppm, respectively. The methylene and methyl carbons of the ethyl group would resonate at higher field, typically around δ 20-30 ppm and δ 10-15 ppm, respectively. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~122 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~121 |
| C-6 | ~120 |
| C-7 | ~117 |
| C-7a | ~135 |
| -CH₂- (ethyl) | ~25 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between the methylene and methyl protons of the ethyl group, as well as the couplings between the adjacent aromatic protons (H-4, H-5, and H-6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the position of the ethyl and chloro substituents on the indole ring. For instance, correlations from the methylene protons of the ethyl group to C-2 and C-3a would confirm its attachment at C-3.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Characteristic Vibrations of the Indole Ring System
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the indole ring. The N-H stretching vibration is expected to appear as a sharp band around 3400 cm⁻¹ in the IR spectrum. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region.
Analysis of C-Cl and C-H Bending/Stretching Frequencies
The presence of the chlorine atom and the ethyl group would introduce specific vibrational modes. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the IR spectrum, typically between 850 and 550 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. C-H bending vibrations for the ethyl group would be present in the 1470-1370 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region and could provide information about the substitution pattern.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2980-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| Aliphatic C-H | Bending | 1470-1370 |
| C-N | Stretching | 1350-1250 |
| C-Cl | Stretching | 850-550 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, it is possible to deduce a unique molecular formula. For this compound, with a nominal mass of 179 g/mol , HRMS can distinguish its exact mass from other potential isobaric compounds.
The fragmentation pattern of a molecule in a mass spectrometer provides valuable structural information. The choice of ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), influences the extent and nature of this fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion at an m/z that is one unit higher than the molecular weight. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) would likely involve the loss of the ethyl group (-29 Da) or other characteristic cleavages of the indole ring system. The fragmentation of indole derivatives often involves the cleavage of bonds adjacent to the heteroatoms and the aromatic ring system.
Electron Impact (EI): EI is a higher-energy ionization method that leads to more extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with a series of fragment ions that can be pieced together to deduce the structure. For this compound, common fragmentation pathways would include the loss of a methyl radical from the ethyl group to form a stable secondary carbocation, followed by further fragmentation of the indole ring. The loss of the entire ethyl group would also be a prominent fragmentation pathway. The fragmentation of the indole ring itself can lead to characteristic ions that are indicative of this core structure.
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Notes |
|---|---|---|
| 179/181 | [C₁₀H₁₀ClN]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |
| 164/166 | [C₉H₇ClN]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |
| 150/152 | [C₈H₅ClN]⁺ | Loss of the entire ethyl group (•C₂H₅). |
This table is predictive and based on general fragmentation patterns of similar compounds.
A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two peaks in the mass spectrum for any chlorine-containing fragment, separated by two mass units, with a relative intensity ratio of approximately 3:1. The observation of this isotopic pattern for the molecular ion and any chlorine-containing fragments of this compound would provide definitive confirmation of the presence of a single chlorine atom in the molecule.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For this compound, SCXRD would provide an unambiguous confirmation of its molecular structure and insights into the non-covalent interactions that govern its solid-state packing.
The first step in an SCXRD analysis is the determination of the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). While specific data for this compound is not publicly available, substituted indole derivatives often crystallize in common space groups such as P2₁/c or P-1.
Table 2: Representative Unit Cell Parameters for a Substituted Indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) | 100.283(3) |
| Volume (ų) | 1481.44(7) |
Data is for a representative substituted indole and is illustrative. mdpi.com
A detailed analysis of the geometric parameters obtained from SCXRD provides valuable information about the electronic and steric properties of the molecule. The bond lengths and angles within the indole ring of this compound are expected to be consistent with those of other indole derivatives. The C-Cl bond length will be characteristic of an aryl chloride. The conformation of the ethyl group relative to the indole ring, defined by the relevant torsional angles, would also be precisely determined.
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, several types of interactions are anticipated to play a role in its supramolecular assembly:
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor and can form hydrogen bonds with suitable acceptors on neighboring molecules, such as the nitrogen atom of another indole ring or potentially the chlorine atom, although N-H•••Cl hydrogen bonds are generally weak.
π-π Stacking: The aromatic indole ring system can participate in π-π stacking interactions with adjacent indole rings. These interactions are crucial in the packing of many aromatic compounds.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.
The analysis of these interactions provides a deeper understanding of the solid-state properties of this compound. The study of intermolecular interactions in halogenated indoles has revealed that C-H•••Cl and C-H•••π interactions can also be significant in dictating the crystal packing. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule and characterizing its chromophoric system. In the context of this compound, UV-Vis spectroscopy provides insights into how the indole chromophore is influenced by the chloro and ethyl substituents at the C7 and C3 positions, respectively. The indole ring system itself is the primary chromophore, responsible for the absorption of UV radiation.
The electronic absorption spectrum of the parent indole molecule is characterized by two main absorption bands, which arise from π → π* transitions. These are denoted as the ¹La and ¹Lb bands, a notation borrowed from the Platt nomenclature for aromatic hydrocarbons. nih.gov The ¹Lb band, which is often referred to as the benzenoid band, typically appears at longer wavelengths (around 280-290 nm) and is characterized by a sharp vibrational fine structure. The ¹La band, or the conjugated system band, is generally more intense and appears at shorter wavelengths (around 260-270 nm). nih.gov The relative positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring, as well as the polarity of the solvent. nih.gov
In this compound, the presence of the chlorine atom at the 7-position and the ethyl group at the 3-position is expected to modulate the electronic properties of the indole chromophore. The chlorine atom, being an electron-withdrawing group through its inductive effect and an electron-donating group through resonance, can perturb the energy levels of the π molecular orbitals. This perturbation can lead to shifts in the absorption maxima (λmax) of the ¹La and ¹Lb bands. Generally, electron-withdrawing substituents can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the position and the nature of the electronic transition. The ethyl group at the C3 position, being a weak electron-donating group, is also expected to influence the electronic transitions, likely causing a slight bathochromic shift.
Detailed research findings on various substituted indoles support these general principles. For instance, studies on halogenated indoles have shown shifts in their UV absorption spectra compared to the parent indole. Similarly, alkyl substitution at the C3 position typically results in a red shift of the absorption bands. The interplay of these two substituents in this compound will determine the precise absorption characteristics.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Indole | Cyclohexane | ~262, ~270, ~280, ~288 | - | ¹La and ¹Lb |
| 3-Methylindole (B30407) (Skatole) | Ethanol (B145695) | ~282, ~290 | ~5,600 | ¹Lb |
| 5-Bromoindole | Ethanol | ~275, ~283, ~293 | - | ¹La and ¹Lb |
| 5-Nitroindole | Ethanol | ~330 | ~11,000 | Charge Transfer |
Note: The values presented are approximate and can vary based on experimental conditions. The molar absorptivity values are often not reported for all peaks.
The analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable transparent solvent, such as ethanol or methanol, and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be expected to show the characteristic ¹La and ¹Lb bands of the indole chromophore, with their positions and intensities reflecting the combined electronic effects of the 7-chloro and 3-ethyl substituents. A detailed analysis of these spectral features would provide definitive information on the electronic structure of the molecule.
Computational Chemistry and Theoretical Investigations of 7 Chloro 3 Ethyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. DFT calculations allow for the prediction of various molecular characteristics from first principles, providing deep insights into the behavior of molecules like 7-chloro-3-ethyl-1H-indole. These theoretical studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such analyses, often with basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the results nih.govnih.gov.
The first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy on the potential energy surface nih.gov. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis is particularly important for the ethyl group at the C3 position, as its rotation around the single bond can lead to different conformers with varying energies nih.govresearchgate.net.
Theoretical calculations are performed to identify the global minimum energy conformer, which is the most stable and thus most probable structure of the molecule under normal conditions. The optimized structure's parameters, such as the bond lengths between carbon, nitrogen, and chlorine atoms, provide a detailed picture of the molecule's geometry. These theoretically determined parameters can be compared with experimental data if available, often showing good agreement researchgate.net.
Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes based on typical DFT calculation outputs.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |
| C2-N1 | 1.38 | C2-N1-C8 | 108.0 |
| C7-Cl | 1.74 | C6-C7-Cl | 119.8 |
| C3-C9 | 1.51 | C2-C3-C9 | 125.0 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comekb.eg A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. wuxibiology.com For indole (B1671886) derivatives, these orbitals are typically distributed across the aromatic ring system.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.85 |
| LUMO Energy (ELUMO) | -0.95 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential (red) around the electronegative chlorine atom and the nitrogen atom of the indole ring. These areas are rich in electron density. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be expected to have a positive potential (blue), making it a potential site for deprotonation or interaction with nucleophiles. youtube.com
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies, one can assign the various vibrational modes of the molecule to specific peaks in the experimental spectra. nih.govmdpi.com These calculations are typically performed at the same level of theory as the geometry optimization.
The predicted frequencies often require scaling with a factor to correct for anharmonicity and limitations of the theoretical method, which allows for a more accurate comparison with experimental data. researchgate.netmdpi.com The analysis of vibrational modes for this compound would include identifying characteristic stretching and bending vibrations, such as the N-H stretch, aromatic C-H stretches, C-Cl stretch, and various modes associated with the ethyl group and the indole ring.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
|---|---|---|
| ν(N-H) | 3505 | N-H stretching |
| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2980-2900 | Ethyl group C-H stretching |
| ν(C=C) | 1620-1580 | Aromatic ring stretching |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These indices help in understanding the global and local reactivity of the molecule, offering insights that go beyond simple HOMO-LUMO analysis.
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps in predicting the sites for nucleophilic and electrophilic attack. researchgate.net
There are three main types of Fukui functions:
f+(r) : This function indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron donor). A higher value of f+(r) on an atom suggests it is a more favorable site for accepting an electron.
f-(r) : This function corresponds to the site's susceptibility to an electrophilic attack (attack by an electron acceptor). A higher value of f-(r) indicates a greater tendency to donate an electron.
f0(r) : This function is used for predicting sites for radical attacks.
For this compound, calculating the condensed Fukui functions for each atom would reveal the most probable locations for chemical reactions. For instance, certain carbon atoms in the pyrrole (B145914) or benzene (B151609) ring might be identified as the most susceptible sites for electrophilic substitution, a common reaction for indole compounds. researchgate.net
Local Reactivity Descriptors (e.g., local softness, electrophilicity index)
For this compound, the presence of the chloro group at the 7-position and the ethyl group at the 3-position will modulate this inherent reactivity. The chlorine atom, being an electron-withdrawing group through induction but a weak deactivator through resonance, will influence the electron distribution across the benzene portion of the indole ring. The ethyl group at the C-3 position, being an electron-donating group, would typically further enhance the nucleophilicity of this position. However, since the C-3 position is already substituted, the reactivity of the remaining positions on the indole nucleus would be of primary interest for further functionalization.
To quantify the local reactivity of this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate various local reactivity descriptors. These descriptors provide a more nuanced understanding of site-selectivity in chemical reactions.
Local Softness (s(r)) : This descriptor is used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. A higher value of local softness at a particular atomic site indicates a greater propensity for that site to react. For an electrophilic attack, the nucleophilic local softness () is considered, while for a nucleophilic attack, the electrophilic local softness () is relevant.
Local Electrophilicity Index (ω(r)) : This index helps in predicting the most favorable site for nucleophilic attack. A higher value of the local electrophilicity index at a specific atom suggests that it is a more potent electrophilic center within the molecule.
A hypothetical DFT study on this compound would likely involve geometry optimization followed by the calculation of these reactivity descriptors. The results would pinpoint the specific atoms on the indole ring that are most susceptible to either electrophilic or nucleophilic attack, providing a theoretical rationale for its chemical behavior.
| Descriptor | Definition | Predicted Relevance for this compound |
| Local Softness (s(r)) | Measures the local electron-donating or -accepting ability of an atomic site. | Would likely confirm the high nucleophilicity of the indole ring, with specific values indicating the relative reactivity of the unsubstituted carbon atoms. |
| Local Electrophilicity Index (ω(r)) | Quantifies the electrophilic power of a particular atomic site within the molecule. | Expected to be low for the carbon atoms of the pyrrole ring, reflecting their nucleophilic character, but could be higher at specific sites on the benzene ring due to the influence of the chlorine atom. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding solvent environment. While specific MD simulation studies for this compound have not been reported, the general principles and expected outcomes can be inferred from studies on related indole derivatives.
An MD simulation of this compound would model the motion of its atoms over time by solving Newton's equations of motion. This would provide a detailed picture of how the molecule explores different conformations. The primary source of conformational flexibility in this molecule would be the rotation around the C3-Cα bond of the ethyl group. The indole ring itself is a rigid aromatic system.
Solvent Effects: The behavior of this compound in a biological system is intrinsically linked to its interactions with the aqueous environment. MD simulations in a box of explicit water molecules can reveal crucial information about solvation. The chlorine atom at the 7-position and the N-H group of the indole ring are expected to be key sites for hydrogen bonding with water molecules. The ethyl group, being hydrophobic, would likely influence the local water structure, potentially leading to hydrophobic collapse in certain protein-binding scenarios. Understanding these solvent interactions is critical as they can significantly impact the molecule's bioavailability and its ability to bind to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Binding and Interaction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Although no specific QSAR models for this compound have been published, numerous QSAR studies on diverse classes of indole derivatives have demonstrated the utility of this approach in drug discovery.
To build a QSAR model, a set of molecular descriptors that quantify various aspects of the chemical structure is first calculated. For a molecule like this compound, these descriptors would fall into several categories:
Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., molecular weight, number of atoms, branching indices).
Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO and LUMO energies).
Steric Descriptors: These describe the three-dimensional shape and size of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP).
These calculated descriptors for a series of indole analogs, along with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition), would form the basis for developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
There are two primary approaches to QSAR modeling:
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies solely on the information from a set of active and inactive molecules to build a model that can predict the activity of new compounds.
Structure-Based QSAR: When the 3D structure of the target protein is available, this approach can be employed. It involves docking the ligands into the active site of the protein and using the calculated binding energies and interaction patterns as descriptors in the QSAR model.
For this compound, a hypothetical QSAR study would likely involve synthesizing a library of related analogs with variations at different positions of the indole ring and the ethyl side chain. The biological activity of these compounds would be determined, and a QSAR model would be developed to identify the key structural features that govern their activity.
Molecular Docking Studies and Simulations with Biological Macromolecules (e.g., Proteins, DNA) for in vitro Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein or DNA target. While no specific molecular docking studies have been published for this compound, studies on structurally similar indole derivatives provide valuable insights into its potential interactions with biological macromolecules.
The indole scaffold is a common motif in many biologically active molecules and is known to interact with a variety of protein targets. Molecular docking studies on other indole derivatives have shown that the indole ring can participate in several types of interactions:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.
Halogen Bonding: The chlorine atom at the 7-position can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
For instance, a molecular docking study on a series of new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors revealed that these compounds could form hydrogen bonds with key amino acid residues like ALA527, ARG120, and TYR355 in the active site of the enzyme. ajchem-a.com Another study on indole derivatives as HIV-1 inhibitors suggested that smaller substituents at the 7-position of the indole ring are desirable to avoid steric clashes with residues such as Ser375, Phe382, and Tyr384.
A hypothetical molecular docking study of this compound into a target protein would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the most stable binding pose. The analysis of this pose would reveal the specific interactions that stabilize the complex, providing a structural basis for its potential biological activity.
Prediction of Theoretical Binding Affinities and Free Energies
Currently, there is no publicly available scientific literature or research data detailing the prediction of theoretical binding affinities and free energies specifically for the compound this compound. Computational chemistry studies, which would provide insights into these parameters through methods such as molecular docking and free energy perturbation, have not been published for this particular molecule. Therefore, detailed research findings and data tables on its interactions with biological targets are not available.
Reactivity and Reaction Mechanisms of 7 Chloro 3 Ethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The highest electron density is located at the C3 position of the pyrrole (B145914) ring, which is consequently the primary site for electrophilic attack. researchgate.netsemanticscholar.org However, in 7-chloro-3-ethyl-1H-indole, the C3 position is already occupied by an ethyl group. This directs subsequent electrophilic substitutions to other positions on the ring, primarily the C2 position. The reaction proceeds via an initial attack of the electrophile at C3, forming a resonance-stabilized indoleninium cation, which then undergoes rearrangement to place the substituent at the C2 position. quimicaorganica.org
Halogenation: The halogenation of 3-substituted indoles typically occurs at the C2 position of the indole ring. researchgate.net For this compound, treatment with a suitable halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), is expected to yield the corresponding 2-halo derivative. The reaction mechanism involves the electrophilic attack of the halogen species, leading to the formation of a 2-halo-3-ethyl-3H-indolium intermediate, which then deprotonates to restore aromaticity. While specific studies on this compound are not prevalent, the halogenation of various 3-substituted indoles is well-documented. nih.gov
Nitration: Nitration of the indole ring is a sensitive reaction that must be conducted under mild conditions to avoid polymerization and oxidation. The use of strong acids like nitric acid can lead to undesired side products. nih.gov Milder nitrating agents, such as trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ, have been successfully used for the regioselective C3-nitration of various substituted indoles. nih.govrsc.org For this compound, where the C3 position is blocked, nitration would be expected to occur at other positions, potentially at C2, or on the benzene (B151609) ring at positions activated by the indole nitrogen (C4, C6), though the directing effects of the C7-chloro and C3-ethyl groups would complicate regioselectivity. Studies on 7-substituted indoles have shown that nitration can proceed, yielding the 3-nitroindole derivative, indicating the reaction's feasibility on substituted rings. nih.gov
Acylation: Friedel-Crafts acylation of indoles is a common method for introducing an acyl group onto the ring. In the case of 3-substituted indoles like this compound, acylation is predicted to occur at the C2 position. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. However, due to the high nucleophilicity of the indole ring, milder conditions are often preferred to prevent side reactions. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a standard method for formylating indoles and would be expected to yield 2-formyl-7-chloro-3-ethyl-1H-indole. rsc.org
Alkylation: The alkylation of 3-substituted indoles can be complex, often leading to mixtures of products due to the potential for reaction at both the C2 position and the N1 nitrogen. researchgate.net Friedel-Crafts alkylation with alkyl halides and a Lewis acid catalyst can introduce an alkyl group at C2. nih.gov Alternatively, reactions with aldehydes or ketones under acidic conditions can also lead to C2-alkylation. For instance, iodine-catalyzed benzylation of indoles with benzylic alcohols has been shown to be effective for introducing substituents at the C3 position, but for a C3-substituted indole, reactivity at C2 would be anticipated. acs.org
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C7 position of the indole is attached to an sp2-hybridized carbon of an aromatic ring, making it generally unreactive toward traditional nucleophilic substitution. However, its reactivity can be achieved through transition-metal-catalyzed cross-coupling reactions or under conditions that facilitate nucleophilic aromatic substitution (SNAr).
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the functionalization of aryl halides, including chloroindoles. organic-chemistry.org
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org Chloroindoles have been demonstrated to be excellent substrates for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C7 position. nih.gov A typical reaction would involve treating this compound with an arylboronic acid in the presence of a catalyst like Pd(PPh3)4 and a base such as K3PO4.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroindoles
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 / XPhos | K3PO4 | Dioxane / H2O | 60 - 100 | 91 - 99 | nih.gov |
| PdCl2(dppf) | K2CO3 | DME | 80 | 80 - 95 | nih.gov |
| Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Toluene | 80 - 110 | 85 - 98 | organic-chemistry.org |
Sonogashira Reaction: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction allows for the synthesis of 7-alkynyl-3-ethyl-1H-indoles from this compound. While aryl chlorides are generally less reactive than bromides or iodides, effective catalyst systems, often employing bulky phosphine (B1218219) ligands, can facilitate the coupling. scispace.com
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| PdCl2(PPh3)2 / CuI | Et3N / Piperidine | THF or DMF | RT to 80 °C | Classic conditions, effective for bromides/iodides | wikipedia.org |
| Pd/C / PPh3 / CuI | K2CO3 | Acetonitrile | 80 °C | Heterogeneous catalyst option | nih.gov |
| PdCl2(dppf) / CuI | Cs2CO3 | DMF | 100 °C | Effective for less reactive chlorides | researchgate.net |
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This method can be used to introduce vinyl groups at the C7 position of the indole. For example, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding 7-vinyl or 7-acryloyl derivative. Aqueous conditions using specific water-soluble ligands have been developed for the Heck diversification of halo-indoles. nih.gov
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. science.gov The indole ring system is inherently electron-rich, which disfavors the SNAr mechanism. Therefore, the C7-chloro group in this compound is expected to be highly resistant to direct nucleophilic displacement via the classical addition-elimination SNAr pathway.
However, SNAr-type reactions can occur under specific circumstances. For instance, C-C coupling between indoles and highly electrophilic chloroarenes, such as 7-chloro-4,6-dinitrobenzofuroxan, proceeds through a mechanism where the indole acts as the nucleophile in an initial rate-limiting addition step. researchgate.net Additionally, base-promoted SNAr reactions using systems like KOH/DMSO have been developed for the N-arylation of indoles with chloroarenes, although this involves attack by the indole nitrogen rather than substitution of a chloroindole. mdpi.comresearchgate.net Direct substitution of the C7-chloro group by common nucleophiles would likely require harsh conditions or specialized catalytic systems that are not typical for SNAr.
Reactions at the Ethyl Side Chain (C3 position)
The ethyl group at the C3 position is generally unreactive. However, the adjacent C2 position and the N-H group can influence its chemistry, and functionalization can be achieved through multi-step sequences. A highly relevant analogue, 7-ethyltryptophol, which is 3-(2-hydroxyethyl)-7-ethyl-1H-indole, demonstrates the reactivity of a functionalized C3 side chain. For example, the hydroxyl group can be reacted with trialkylsilyl compounds, such as hexamethyldisilazane, to form a silyloxy derivative. This derivative can then undergo further reactions, such as condensation with a ketoester, to build more complex molecular structures. google.com While the ethyl group itself is a simple alkyl chain, transformations could potentially be initiated via radical halogenation at the benzylic-like α-carbon of the ethyl group, followed by nucleophilic substitution, though such reactions would likely compete with reactions on the indole ring itself.
Oxidation and Reduction Reactions
The reactivity of this compound in redox reactions is dictated by the electron-rich nature of the indole ring, which makes it susceptible to oxidation, and the aromatic system, which can be reduced under specific conditions.
Oxidation Reactions: The oxidation of indoles is a fundamental transformation that can yield a variety of products, with the most common being oxindoles. The C2 and C3 positions of the indole ring are particularly susceptible to oxidation. For 3-substituted indoles like this compound, oxidation typically occurs at the C2 position to form a 2-oxindole derivative.
Research on the oxidation of substituted indoles has shown that electron-rich systems readily undergo this transformation. A general and environmentally friendly method involves the use of Oxone® as the terminal oxidant with halide catalysis. nih.govresearchgate.net Studies on various substituted indoles indicate that substituents at the C5 and C7 positions have minimal impact on the outcome of the oxidation, suggesting that this compound would likely yield 7-chloro-3-ethyl-1,3-dihydro-2H-indol-2-one under these conditions. nih.gov The reaction proceeds via an initial halogenation at the C3-position, followed by nucleophilic attack by water and subsequent rearrangement.
| Reaction Type | Typical Reagents | Predicted Product | Notes |
| Oxidation | Oxone®, KBr, H₂O/MeCN | 7-Chloro-3-ethyl-1,3-dihydro-2H-indol-2-one | The C7-chloro group is not expected to significantly hinder the reaction. nih.gov |
| Reduction | NaBH₃CN, Acetic Acid | 7-Chloro-3-ethyl-2,3-dihydro-1H-indole (Indoline) | Reduction of the pyrrole ring is common for indoles under acidic hydride conditions. |
Reduction Reactions: The reduction of the indole nucleus typically requires more forcing conditions than simple alkenes due to its aromatic stability. The most common reduction product of an indole is the corresponding indoline (B122111) (2,3-dihydroindole). This transformation can be achieved using various reducing agents, including catalytic hydrogenation or, more conveniently, with hydride reagents in an acidic medium. Reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or trifluoroacetic acid are effective for the reduction of the indole double bond. acs.org It is anticipated that this compound would undergo reduction across the C2-C3 bond to furnish 7-chloro-3-ethyl-2,3-dihydro-1H-indole. The chloro and ethyl substituents are unlikely to interfere with this core transformation.
Selective Functionalization of the Ethyl Group
The ethyl group at the C3 position offers a site for functionalization. The methylene (B1212753) group (-CH₂-) adjacent to the indole ring is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to radical and oxidative reactions.
Benzylic-type Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.org However, these harsh conditions can also degrade the indole nucleus. More selective methods using manganese catalysts and milder oxidants like H₂O₂ have been developed for the chemoselective oxidation of benzylic C-H bonds to ketones. nih.govliv.ac.uk Applying such a system to this compound would be expected to convert the ethyl group into an acetyl group, yielding 1-(7-chloro-1H-indol-3-yl)ethan-1-one. This transformation allows for the introduction of a carbonyl group, which can serve as a handle for further synthetic modifications.
Radical C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C(sp³)–H bonds through dual catalytic systems, often involving photoredox or other radical generation methods coupled with transition metal catalysis. researchgate.netnih.gov This approach could enable the coupling of various groups to the ethyl side chain. For instance, a protocol involving radical generation at the benzylic position followed by nickel catalysis could potentially be used to form a C-C bond, attaching a new aryl or alkyl group to the ethyl side chain. researchgate.net
| Reaction Type | Typical Reagents | Predicted Product | Notes |
| Side-Chain Oxidation | Mn Catalyst, H₂O₂ | 1-(7-Chloro-1H-indol-3-yl)ethan-1-one | Selective oxidation of the methylene group adjacent to the indole ring. nih.gov |
| C-H Arylation | Photoredox Catalyst, Ni Catalyst, Aryl Halide | 7-Chloro-3-(1-phenylethyl)-1H-indole (example) | Functionalization at the benzylic-type position of the ethyl group. researchgate.net |
Heterocyclic Annulation and Ring-Closing Reactions Involving the Indole Core
The indole nucleus, particularly the nucleophilic C2 and C3 positions, is an excellent partner in reactions that build new heterocyclic rings. The Pictet-Spengler reaction is a prime example, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.org
While this compound itself is not a β-arylethylamine, its derivatives are key substrates for this reaction. For example, tryptamine (B22526) (2-(1H-indol-3-yl)ethan-1-amine) derivatives bearing the 7-chloro-3-ethyl substitution pattern would be expected to undergo the Pictet-Spengler reaction. The reaction involves the formation of an iminium ion, which is then attacked by the nucleophilic C2 position of the indole ring (as the C3 is blocked by the ethyl group). This cyclization leads to the formation of a β-carboline, a core structure found in many alkaloids.
The electronic nature of the indole ring influences the reaction rate; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow it down. mdpi.com The 7-chloro substituent, being weakly deactivating through induction, might slightly decrease the nucleophilicity of the indole ring but is not expected to prevent the reaction. The steric bulk of the C3-ethyl group would direct the cyclization exclusively to the C2 position, preventing the formation of spirocyclic intermediates that can occur with C3-unsubstituted indoles. nih.gov
Photochemical and Electrochemical Reactivity Studies
The extended π-system of the indole ring makes it both photo- and electro-active.
Photochemical Reactivity: Indoles can participate in a variety of photochemical reactions, including cycloadditions and radical functionalizations. A notable reaction is the direct C2-H alkylation driven by the photochemical activity of electron donor-acceptor (EDA) complexes. nih.gov In this process, an electron acceptor (e.g., an α-iodosulfone) and a donor molecule interact to form a photoactive EDA complex. Upon irradiation with visible light, this complex can generate a reactive alkyl radical that then attacks the C2 position of the indole. Given that this compound possesses an unsubstituted C2 position, it is a plausible substrate for this type of photochemical alkylation.
Another potential photochemical transformation is the dye-sensitized oxidation of indoles. Using a sensitizer (B1316253) like methylene blue and visible light, singlet oxygen can be generated, which then reacts with the C2-C3 double bond of the indole to form a dioxetane intermediate. This intermediate can then cleave to yield 2-acylaminobenzaldehyde derivatives. sciencemadness.org
Electrochemical Reactivity: The electrochemical behavior of indoles is characterized by their facile oxidation. The highest occupied molecular orbital (HOMO) of indole has significant electron density on the pyrrole ring, particularly at the C3 position. Consequently, indoles are readily oxidized electrochemically. The presence of the electron-withdrawing chloro group at C7 would be expected to increase the oxidation potential of this compound compared to the unsubstituted parent indole, making it slightly harder to oxidize. The C3-ethyl group, being electron-donating, would have a small counteracting effect. The primary oxidation event would likely involve a one- or two-electron transfer to form a radical cation or dication, which could then be trapped by nucleophiles present in the medium.
Investigation of Intermolecular Interactions and Self-Assembly Properties
The solid-state structure and bulk properties of this compound are governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking.
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptors, such as the nitrogen or oxygen atoms of other molecules. In a pure solid sample of this compound, the N-H group could potentially form a hydrogen bond with the π-system of an adjacent indole ring (N-H···π interaction) or with the chlorine atom of a neighboring molecule (N-H···Cl). While N-H···Cl hydrogen bonds are generally weak, they can play a significant role in directing crystal packing. researchgate.net
π-π Stacking Interactions: The planar aromatic indole ring is well-suited for π-π stacking interactions. These interactions are crucial for the stability of many biological structures and synthetic materials. Quantum chemical studies on halogenated 3-methylindoles have shown that halogenation can significantly influence the strength of these stacking interactions. Specifically, chlorination was found to enhance the stability of the π-π stacked dimer compared to the non-halogenated parent compound. mdpi.com This stabilization arises from favorable electrostatic and dispersion interactions. Therefore, it is expected that this compound would exhibit pronounced π-π stacking in its solid state, likely in a parallel-displaced orientation, which is typical for aromatic systems. mdpi.commdpi.com The ethyl group at C3 would introduce some steric influence on the precise geometry of the stacking.
| Interaction Type | Participating Groups | Predicted Effect |
| Hydrogen Bonding | N-H (donor), π-system or Cl (acceptor) | Directs crystal packing and influences melting point. researchgate.net |
| π-π Stacking | Indole aromatic rings | Enhanced stability due to the C7-chloro substituent, leading to organized solid-state structures. mdpi.com |
Biological Activity and Mechanistic Insights of 7 Chloro 3 Ethyl 1h Indole and Its Derivatives Strictly in Vitro and Molecular Level Studies
In Vitro Enzyme Inhibition and Activation Studies
Derivatives of 7-chloro-1H-indole have been investigated for their potential to modulate the activity of various enzymes in vitro. These studies provide critical insights into their molecular interactions and therapeutic potential. The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for designing specific enzyme inhibitors. depositolegale.it
Research has identified that chloro-indole derivatives can inhibit a range of enzymes, including kinases, proteases, and metabolic enzymes like α-glucosidase and α-amylase.
Kinase Inhibition: The indole framework is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding site. depositolegale.it Chloro-substituted indole derivatives have shown potent inhibitory activity against several kinases implicated in cancer cell signaling. For instance, a series of 5-chloro-indole-2-carboxylate derivatives were developed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways. mdpi.com Compound 3e (R = m-piperidin-1-yl) from this series demonstrated potent inhibition against the EGFRT790M mutant with an IC50 value of 68 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). mdpi.com The same compound also showed significant activity against the BRAFV600E kinase. mdpi.com Furthermore, indole derivatives have been identified as inhibitors of the deacetylase SIRT1, with the most potent compounds exhibiting IC50 values in the range of 60-100 nM. 34.237.233
Protease Inhibition: Indole-based structures have also been explored as inhibitors of viral proteases. A study on SARS-CoV-2 3CLpro, a chymotrypsin-like protease essential for viral replication, identified 5-chloropyridinyl indole carboxylate derivatives as potent inhibitors. nih.gov Compound 7d , an N-allyl derivative, showed the most potent enzyme inhibitory activity with an IC50 value of 73 nM. nih.gov
Other Enzyme Inhibition: In the context of metabolic enzymes, bis(indol-3-yl) methane (B114726) derivatives, including chloro-substituted analogues, have been evaluated as potential α-glucosidase and α-amylase inhibitors. nih.gov A derivative, 2,2-Bis(7-chloro-1H-indol-3-yl)acetonitrile (5f) , was synthesized and studied within a series where halogen introductions on the indole ring effectively increased inhibitory activity. nih.gov For example, compound 5e (a 6-chloro derivative) showed strong α-glucosidase inhibitory activity with an IC50 of 9.00 ± 0.97 µM, approximately 30 times stronger than the standard, acarbose. nih.gov
| Compound/Derivative Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 5-Chloro-indole-2-carboxylate (3e) | EGFRT790M | 68 nM | mdpi.com |
| 5-Chloropyridinyl indole carboxylate (7d) | SARS-CoV-2 3CLpro | 73 nM | nih.gov |
| Indole Derivatives | SIRT1 | 60-100 nM | 34.237.233 |
| Bis(6-chloro-indol-3-yl) methane (5e) | α-Glucosidase | 9.00 ± 0.97 µM | nih.gov |
| Bis(6-chloro-indol-3-yl) methane (5e) | α-Amylase | 40.03 ± 2.14 µM | nih.gov |
Understanding the mechanism by which these compounds inhibit enzymes is crucial for their development. Kinetic analyses of indole derivatives against SIRT1 suggest that these inhibitors bind after the release of nicotinamide (B372718) from the enzyme, preventing the subsequent release of the deacetylated peptide and O-acetyl-ADP-ribose. 34.237.233 This indicates a non-competitive or uncompetitive mode of inhibition with respect to the acetylated peptide substrate.
In the case of α-glucosidase and α-amylase inhibitors, mechanistic studies revealed that the active bis(indol-3-yl) methane compounds were reversible, mixed-type inhibitors. nih.gov This implies they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). Molecular docking studies further confirmed the binding interactions of these synthetic compounds within the enzyme's active site. nih.gov
Receptor Binding Assays and Ligand-Receptor Interactions (in vitro binding)
The interaction of 7-chloro-3-ethyl-1H-indole and its derivatives with various receptors has been a significant area of investigation, particularly focusing on G-protein coupled receptors (GPCRs) and nuclear receptors.
Cannabinoid Receptor 1 (CB1): The CB1 receptor, a key GPCR in the central nervous system, is a primary target for synthetic cannabinoids. The position of a chlorine atom on the indole core of these molecules significantly affects their binding affinity. mdpi.com In a study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the 7-chloroindole (B1661978) derivative was found to largely retain its high binding affinity for the human CB1 (hCB1) receptor. mdpi.comnih.gov Competitive radioligand binding assays demonstrated that substitutions at the 7-position, along with the 2- and 6-positions, maintained affinities in the low nanomolar range, comparable to the non-chlorinated parent compound. mdpi.comnih.gov Specifically, the 7-chloro analogue of MDMB-CHMICA exhibited a Ki of 0.96 nM. researchgate.net In contrast, chlorination at the 4 and 5 positions of the indole core led to a reduction in binding affinity. mdpi.comnih.gov
Furthermore, indole-2-carboxamide derivatives, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) , have been identified as allosteric modulators of the CB1 receptor. researchgate.net These modulators bind to a site distinct from the primary (orthosteric) ligand binding site and can alter the receptor's affinity and efficacy for orthosteric ligands. researchgate.net
Serotonin (B10506) Receptors (5-HT2AR): Indole derivatives have also been developed as ligands for serotonin receptors, which are involved in numerous physiological and neurological processes. nih.gov While specific binding data for this compound is not detailed, the broader class of indole derivatives has been successfully targeted to 5-HT1A and 5-HT2A receptors. nih.gov
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 7-chloroindole analogue of MDMB-CHMICA | Human CB1 | 0.96 nM | researchgate.net |
| 6-chloroindole analogue of MDMB-CHMICA | Human CB1 | 0.58 nM | researchgate.net |
| 5-chloroindole analogue of MDMB-CHMICA | Human CB1 | 9.8 nM | researchgate.net |
| 4-chloroindole analogue of MDMB-CHMICA | Human CB1 | 6.9 nM | researchgate.net |
| 2-chloroindole analogue of MDMB-CHMICA | Human CB1 | 1.1 nM | researchgate.net |
While the indole scaffold is a component of molecules that interact with ion channels and transporters, specific in vitro binding studies focusing on this compound derivatives for these targets are not extensively detailed in the reviewed literature. Research has predominantly centered on their effects on enzyme activity and GPCR or nuclear receptor binding.
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.gov Certain bis-indole derivatives have been identified as ligands for the Nuclear Receptor 4A subfamily (NR4A). A study investigating bis-indole compounds, specifically 1,1-bis(3′-indolyl)-1-(3,5-disubstitutedphenyl) methane (DIM-3,5) analogues, demonstrated their ability to act as dual ligands for NR4A1 and NR4A2. mdpi.com
A fluorescence binding assay showed that a series of 22 synthetic DIM-3,5 and related analogues bound to the ligand-binding domains (LBDs) of both NR4A1 and NR4A2. mdpi.com The dissociation constants (KD) for these interactions were primarily in the low micromolar range. For NR4A1, KD values ranged from 1.3 to 133 µM, while for NR4A2, the KD values ranged from 2.2 to 79 µM. mdpi.com These compounds were also shown to decrease NR4A1- and NR4A2-dependent transactivation in glioblastoma cells, functioning as inverse agonists. mdpi.com
Cell-Based Assays for Cellular Pathway Modulation (focus on mechanism, not therapeutic outcome)
The in vitro effects of indole derivatives, including those structurally related to this compound, have been investigated in various cell-based assays to elucidate their mechanisms of action at the molecular level. These studies reveal that the indole scaffold is a versatile pharmacophore capable of interacting with multiple cellular signaling pathways.
Indole compounds have been shown to modulate key signal transduction pathways that are often dysregulated in disease states. Studies on various indole derivatives indicate an ability to interfere with the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. nih.gov This pathway is crucial for regulating cell survival, proliferation, and metabolism. The mechanism of action often involves the inhibition of Akt phosphorylation, which in turn affects downstream targets. nih.gov For instance, some indole compounds have been observed to down-regulate pro-survival factors such as AKT and PI3K. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling route involved in cell proliferation, differentiation, and stress responses, is also a target for indole derivatives. Research has demonstrated that certain indole analogs can lead to the activation of pro-apoptotic MAPKs. nih.gov The modulation of these pathways is a key mechanistic insight into the biological activity of the broader class of indole-containing molecules. While direct studies on this compound are limited, the established activity of related analogs suggests that this compound likely shares the ability to interact with these fundamental cellular signaling networks.
A significant body of in vitro research has focused on the ability of indole derivatives to influence cell cycle progression and induce apoptosis. Various analogs have been shown to cause cell cycle arrest at different phases, including the G1 and S phases. nih.gov For example, a novel indole ethyl isothiocyanate analog, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), was found to cause S-phase arrest in SMS-KCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y neuroblastoma cells. nih.govnih.gov
The induction of apoptosis is a hallmark of many biologically active indole compounds. Mechanistic studies have revealed that this process can be initiated through both intrinsic and extrinsic pathways. Evidence from in vitro studies on various indole derivatives points to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3. semanticscholar.org Furthermore, treatment with certain indole analogs has been shown to lead to chromatin condensation and DNA fragmentation, which are characteristic features of apoptosis. nih.gov The pro-apoptotic effects are also associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov A novel indolyl quinoline (B57606) moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), has been reported to induce apoptosis through the disruption of the mitochondrial membrane potential and DNA damage. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have provided valuable insights into the key pharmacophoric features and the effects of various substituents.
The indole nucleus itself is a key pharmacophore, serving as a scaffold for the attachment of various functional groups that can modulate biological activity. nih.gov The nitrogen atom of the indole ring and the aromatic system are important for interactions with biological targets.
SAR studies on a series of 3-substituted indole derivatives have highlighted the importance of the substituent at this position. For instance, in a series of factor Xa inhibitors, a 3-chloroindole compound was found to be significantly more potent than its 3-methylindole (B30407) analog. acs.org This suggests that an electron-withdrawing group at the 3-position can enhance activity. The size and polarity of the substituent at the 3-position also have a strong impact on biological activity. acs.org
The ethyl group at the 3-position of this compound is another important feature. Studies on related compounds have indicated that the nature of the alkyl substituent at this position can influence potency.
Table 1: Effect of Substituents on the In Vitro Activity of Indole Analogs
| Scaffold | Substituent at Position 3 | Substituent at Position 7 | Observed In Vitro Activity Trend |
|---|---|---|---|
| Indole | -Cl | -H | Increased potency compared to -CH3 at the same position in some assays acs.org |
| Indole | -Ethyl | -Cl | Specific data limited, but alkyl groups at C3 are common in active analogs |
This table is generated based on findings from related indole derivatives and illustrates general SAR trends.
The position of substituents on the indole ring is a critical determinant of biological activity. The 7-chloro substituent in this compound is expected to significantly influence its electronic properties and, consequently, its interaction with biological targets. The chlorine atom is an electron-withdrawing group, which can alter the electron density of the indole ring system. This can affect hydrogen bonding capabilities and pi-stacking interactions.
Studies on other halogenated indole derivatives have consistently shown that the presence and position of a halogen can dramatically impact potency. For example, the presence of a chlorine atom on the indole ring has been shown to be a key feature for the anticancer activity of some compounds. chemrxiv.org
Table 2: Influence of Substituent Electronic Properties on Indole Analogs
| Substituent | Position | Electronic Effect | Potential Impact on In Vitro Activity |
|---|---|---|---|
| Chloro | 7 | Electron-withdrawing | Can enhance binding affinity through specific interactions and modulation of ring electronics. |
| Ethyl | 3 | Electron-donating (weak) | Can contribute to hydrophobic interactions within a binding pocket. |
This table provides a generalized overview based on established principles of medicinal chemistry and findings from related indole series.
Development of Lead Compounds for Further Preclinical (Non-Human) Research
The indole scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this compound are part of a broader class of indole-based compounds that have been optimized as lead compounds for preclinical research due to their diverse biological activities. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.
Structure-activity relationship (SAR) studies are crucial in this process. For instance, research on 3,6-diaryl 7-azaindoles, which share a similar heterocyclic core, demonstrated that specific substitutions are essential for enhanced inhibitory activity against HIV-1 Integrase. In these studies, compound 11f emerged as a potential lead compound, exhibiting significant inhibition of the enzyme's strand transfer activity (71% inhibition at 10 µM) and low cytotoxicity (IC50 > 200 μM) in TZM-bl cells. nih.gov SAR studies indicated that para-substitution on the C3 aryl ring and the nature of the C6 aryl group were critical for activity. nih.gov
Similarly, in the context of antimicrobial drug development, indole derivatives substituted with 1,2,4-triazole (B32235) have been identified as promising leads. Compound 3d , an indole-triazole derivative, was highlighted for its significant potential as a novel antibacterial and antifungal lead compound, showing a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL against various microorganisms. nih.gov The presence of chloro substituents on such indole derivatives has been noted as beneficial for their antimicrobial activity. nih.gov These examples underscore the strategy of modifying the indole core and its substituents to identify potent and selective lead compounds for further investigation.
Antimicrobial Activity Studies (in vitro mechanisms, e.g., minimum inhibitory concentration)
Indole derivatives, including those with chloro and ethyl substitutions, are recognized for their potential as antimicrobial agents. In vitro studies are fundamental in quantifying this activity and elucidating the underlying mechanisms.
The antimicrobial efficacy of indole derivatives is commonly evaluated using bacterial and fungal growth inhibition assays, with the Minimum Inhibitory Concentration (MIC) being a key metric. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Studies on a variety of indole derivatives have demonstrated a broad spectrum of activity. For example, certain indole-triazole, indole-thiadiazole, and hydrazinecarbothioamide derivatives have shown MIC values between 3.125 and 50 µg/mL against a panel of microorganisms including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Notably, derivatives featuring a m-chlorophenyl group exhibited potent activity; compounds 1h , 2h , and 3h had MIC values of 6.25 µg/mL against E. coli, equivalent to the reference drug ciprofloxacin. nih.gov Furthermore, indole-triazole derivative 3d and indole-thiadiazole derivative 2c showed excellent activity against MRSA, surpassing that of ciprofloxacin. nih.gov
Another study on indole-3-aldehyde hydrazone derivatives reported MIC values ranging from 6.25 to 100 µg/mL against a similar panel of microbes. nih.gov These results confirm that the indole scaffold is a viable backbone for the development of new antimicrobial agents. nih.govnih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-Triazole Derivative (3d) | MRSA | 3.125 | nih.gov |
| Indole-Thiadiazole Derivative (2c) | MRSA | 3.125 | nih.gov |
| Indole Derivatives (1h, 2h, 3h) with m-chlorophenyl group | E. coli | 6.25 | nih.gov |
| Indole-Triazole Conjugate (6f) with 3,4-dichlorobenzyl moiety | Candida albicans | 2 | mdpi.com |
| General Indole Hydrazone Derivatives | Various Bacteria & Fungi | 6.25 - 100 | nih.gov |
Understanding the mechanism of action is critical for the rational design of more effective antimicrobial drugs. For indole derivatives, several potential mechanisms have been investigated at the molecular level. One significant target in bacteria is the machinery involved in DNA replication. Certain indole derivatives have been found to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA synthesis. nih.gov For example, an indole ethylthiourea (B145662) derivative was shown to inhibit both S. aureus topoisomerase IV decatenation and DNA gyrase supercoiling activity. nih.gov
Another proposed mechanism involves the inhibition of efflux pumps. Efflux pumps are proteins in bacteria that actively transport antimicrobial agents out of the cell, conferring resistance. The NorA efflux pump in Staphylococcus aureus is a major contributor to antibiotic resistance. nih.gov Indoles are among the classes of compounds reported to be NorA inhibitors, which could restore the efficacy of other antibiotics that are substrates of this pump. nih.gov The ability of indole derivatives to disrupt the mycobacterial membrane has also been reported, representing another potential mechanism of antimicrobial action. nih.gov
Antiviral Activity Studies (in vitro mechanisms)
The indole scaffold is also a key pharmacophore in the discovery of antiviral agents. nih.gov In vitro studies have been instrumental in identifying indole derivatives with activity against a range of viruses and in pinpointing their molecular targets.
The antiviral potential of indole derivatives is typically assessed through viral replication inhibition assays in cell cultures. In these assays, the ability of a compound to reduce the production of new virus particles is measured.
For example, a dihydrochloride (B599025) salt of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The compound exhibited a high selectivity index (SI = 78.6), indicating that its antiviral activity occurs at concentrations well below those that are toxic to the host cells.
In another study targeting the Chikungunya virus (CHIKV), a tert-butyl-5-hydroxy-1-methyl-2-(2-trifluoromethysulfynyl)methyl)-indole-3-carboxylate derivative (IIc ) showed a 10-fold improvement in anti-CHIKV inhibitory activity compared to the reference compound Arbidol, with an EC50 (half-maximal effective concentration) value of 6.5 µM. nih.gov This demonstrates a selective and potent inhibition of CHIKV replication. nih.gov
Table 2: In Vitro Antiviral Activity of Selected Indole Derivatives
| Compound | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-bromo-indole derivative | SARS-CoV-2 | Inhibitory Concentration | 52.0 µM (complete inhibition) | nih.gov |
| 5-chloropyridinyl indole carboxylate (Compound 1) | SARS-CoV-2 | EC50 | 2.8 µM | nih.gov |
| tert-butyl-indole-3-carboxylate (Compound IIc) | Chikungunya Virus (CHIKV) | EC50 | 6.5 µM | nih.gov |
Identifying the specific viral or host cell target of an antiviral compound is key to understanding its mechanism. Indole derivatives have been shown to interfere with various stages of the viral life cycle.
A prominent target for many viruses, including coronaviruses, is the main protease, such as the 3C-like protease (3CLpro), which is essential for processing viral polyproteins into functional viral enzymes and structural proteins. A series of 5-chloropyridinyl indole carboxylate derivatives were developed as potent inhibitors of the SARS-CoV-2 3CLpro. nih.gov The mechanism involves the catalytic cysteine residue (Cys145) of the protease attacking the inhibitor's ester carbonyl group, forming a covalent bond. nih.gov X-ray crystal structures have provided molecular insight into the binding properties of these indole derivatives within the active site of the protease. nih.gov
Another critical target is the cap-snatching function of the influenza virus polymerase complex, which is necessary for viral transcription. A series of azaindole-based inhibitors, identified through phenotypic screening, were found to inhibit the PB2 subunit of the influenza A viral polymerase, effectively blocking viral replication. acs.org These studies highlight that indole derivatives can be designed to inhibit specific, crucial viral enzymes, thereby halting the viral life cycle.
Potential Applications and Future Directions for 7 Chloro 3 Ethyl 1h Indole Research
Role in Medicinal Chemistry Research (as a scaffold for in vitro lead discovery and probe development)
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, valued for its ability to interact with multiple biological receptors and enzymes with high affinity. researchgate.net Derivatives of this heterocyclic system are integral to a wide range of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The 7-chloro-3-ethyl-1H-indole structure serves as a valuable starting point for the discovery of new lead compounds and the development of sophisticated biological probes.
Research into structurally related indole compounds has demonstrated significant potential. For instance, a novel indolyl quinoline (B57606) moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), has been shown to arrest cell growth in non-small cell lung cancer (NSCLC) cell lines. mdpi.comnih.gov This was achieved through mechanisms involving the disruption of the mitochondrial membrane potential and DNA damage, ultimately leading to apoptosis. mdpi.comnih.gov
| Cell Line | IC₅₀ Value (after 48h treatment) | Reference |
|---|---|---|
| A549 | 8 µM | mdpi.comnih.gov |
| H460 | 8 µM | mdpi.comnih.gov |
This example underscores the potential of the 7-ethyl-indole scaffold, a close analogue of this compound, in generating compounds with potent antiproliferative activity. The substitution of the 7-ethyl group with a 7-chloro group would alter the electronic properties of the benzene (B151609) portion of the indole ring, potentially influencing binding affinities and biological activity, making it a prime candidate for further lead discovery efforts.
Molecular probes are essential tools for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, enable detailed investigations through techniques like confocal microscopy. acs.org The indole scaffold is well-suited for the development of such probes. For example, indolyl derivatives have been successfully functionalized with fluorophores to create high-affinity probes for studying σ receptors. acs.org By attaching fluorescent tags to an indole core designed to bind a specific biological target, researchers can create powerful tools for imaging and analysis. The this compound scaffold could be similarly derivatized, with the ethyl group at the C3 position or the nitrogen at the N1 position serving as potential attachment points for linker-fluorophore constructs, enabling the development of novel probes for a variety of biological targets.
Chemical biology relies on the use of small molecules to modulate and study the function of specific proteins or pathways. The indole nucleus has been instrumental in designing targeted inhibitors. For instance, various 5-chloro-indole derivatives have been developed as potent inhibitors of mutant EGFR/BRAF kinase pathways, which are implicated in several cancers. mdpi.com Similarly, indole ethylamine (B1201723) derivatives have been synthesized to act as regulators of lipid metabolism by targeting PPARα/CPT1. mdpi.com
These studies highlight a clear strategy for utilizing the this compound scaffold. By applying established synthetic methodologies, the core structure can be elaborated with various functional groups to create a library of compounds. This library could then be screened against specific targets, such as kinases, transcription factors, or metabolic enzymes, to identify novel and selective chemical biology tools for dissecting complex biological systems.
Contributions to Agrochemical Research (e.g., in vitro herbicidal/fungicidal mechanism)
Indole derivatives have found applications in agriculture as insecticides, fungicides, and herbicides. researchgate.net The natural plant hormone indole-3-acetic acid is a well-known example of a biologically active indole in the botanical world. mdpi.com The 7-azaindole (B17877) scaffold, a bioisostere of indole, is also considered a privileged structure in the development of agrochemical products. acs.org Given this precedent, this compound and its derivatives represent a promising area for agrochemical research. The presence of the chloro-substituent, a common feature in many active agrochemicals, suggests that this scaffold could be explored for its potential herbicidal or fungicidal properties through in vitro screening against various plant and fungal pathogens.
Applications in Materials Science and Organic Electronics
The applications of indole derivatives extend beyond biology into materials science. The historical dye Tyrian purple, which is composed of 6,6'-dibromoindigo, has been identified as a biocompatible semiconductor material. sigmaaldrich.com This suggests that the indole core, with its electron-rich aromatic system, is suitable for creating organic electronic materials. Furthermore, specific 5-chloro-1H-indole-2,3-dione derivatives have been investigated for their utility as corrosion inhibitors for mild steel, demonstrating their potential in protecting materials from environmental degradation. researchgate.net The this compound scaffold, with its potential for polymerization and modification, could be investigated for applications in conductive polymers, organic dyes, and other optoelectronic devices.
Role in Catalysis and Ligand Design
In the field of catalysis, indoles are common substrates for important reactions such as Friedel-Crafts alkylations that form new carbon-carbon bonds. nih.gov The electronic nature of the indole ring, which can be modulated by substituents like the 7-chloro group, influences its reactivity in these catalytic transformations. Moreover, the indole structure itself can be used as a foundation for designing chiral ligands for asymmetric catalysis. By synthesizing C2-symmetric ligands derived from the this compound core, it may be possible to create novel metal complexes capable of catalyzing stereoselective reactions, which are of high value in the synthesis of enantiopure pharmaceuticals and other fine chemicals.
Unexplored Reactivity and Derivatization Possibilities
Significant opportunities exist for exploring the synthetic chemistry of this compound. While the core structure is established, its full reactive potential remains largely untapped. Advanced synthetic methods for the selective functionalization of the indole ring open up numerous possibilities for creating a diverse range of new molecules.
Key areas for future exploration include:
C7-Position Chemistry : Research on related C3-alkylindoles has demonstrated methodologies for converting a C7-hydrogen to a C7-boronated intermediate, which can then be transformed into various 7-substituted derivatives (e.g., chloro, bromo, iodo). researchgate.netacs.org Applying these techniques to further functionalize the 7-position of the chlorinated ring could yield novel compounds.
C2-Position Functionalization : The C2 position of the indole ring is often nucleophilic and can be targeted for various substitutions, providing another handle for derivatization.
N1-Alkylation and Acylation : The indole nitrogen can be readily alkylated or acylated, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties.
Novel Cyclizations : Using the existing substituents as starting points, intramolecular cyclization reactions could be designed to build more complex, polycyclic heterocyclic systems based on the this compound framework.
One-Pot Syntheses : The development of one-pot procedures to generate multisubstituted 1-alkoxyindoles and other complex derivatives from simpler starting materials could accelerate the discovery of new compounds with interesting properties. mdpi.com
By systematically exploring these derivatization possibilities, a large and structurally diverse library of compounds can be generated from this compound, providing a rich resource for screening in medicinal, agrochemical, and materials science applications.
Advanced Computational Methodologies for Prediction and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding the rational design of novel compounds. For a molecule like this compound, these methodologies can accelerate the identification of potential biological targets and applications, saving significant time and resources.
Structure-based drug design is a primary computational approach that could be applied. This method relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Molecular docking simulations can then be used to predict how this compound would bind to the active site of various proteins. nih.gov By evaluating the binding affinity and interaction modes, researchers can prioritize testing the compound against targets for which it shows high predicted efficacy. For instance, docking studies on similar indole derivatives have successfully identified potential inhibitors for targets like protein kinases and enzymes involved in cancer pathways. nih.gov
In the absence of a known target structure, ligand-based methods offer a viable alternative. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.gov A 3D-QSAR analysis of chloroindoles, for example, has revealed that substitutions at specific positions on the indole ring are favorable for antimicrobial activity. nih.govfrontiersin.org By incorporating this compound into a dataset of similar molecules, QSAR models could predict its potential activity in various assays.
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early assessment of a compound's drug-likeness. nih.govresearchgate.net Computational tools can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov This allows for the early identification of potential liabilities that might hinder the development of the compound as a therapeutic agent.
| Computational Method | Application for this compound | Predicted Outcome |
| Molecular Docking | Predicting binding mode and affinity to various protein targets (e.g., kinases, GPCRs). | Identification of potential biological targets for therapeutic intervention. |
| QSAR | Correlating structural features with potential biological activities (e.g., anticancer, antimicrobial). | Prediction of efficacy and guidance for structural optimization. |
| ADMET Prediction | Estimating pharmacokinetic and toxicological properties. | Assessment of drug-likeness and identification of potential development challenges. |
| DFT Calculations | Determining electronic properties, reactivity, and spectroscopic characteristics. | Understanding of chemical reactivity and interpretation of experimental data. |
Challenges in Synthesis and Scale-Up for Research Purposes
While the synthesis of the indole scaffold is well-established, the preparation of specifically substituted derivatives like this compound on a research scale, and particularly on a larger scale, presents several challenges.
One of the primary difficulties lies in achieving regioselectivity. The functionalization of the indole core can occur at multiple positions, and directing substituents to the C-7 and C-3 positions specifically requires carefully chosen synthetic strategies. The direct C-3 alkylation of indoles is a challenging transformation, as reactions with simple alkyl halides can be inefficient or lead to mixtures of products. nih.gov While methods for C-3 alkylation using alcohols or other alkylating agents have been developed, they often require specific catalysts, such as those based on nickel or manganese, and optimization of reaction conditions to avoid side products. rsc.orgresearchgate.net
The introduction of a chlorine atom at the C-7 position also requires specific methodologies. Halogenated indoles are often prepared from appropriately substituted anilines through classic indole syntheses like the Fischer, Bischler, or Larock methods. The availability and stability of the starting 2-chloro-substituted aniline (B41778) precursor are critical. All halogenated indoles have been shown to be well-tolerated in some C-3 alkylation reactions, which could be a viable route. chemrxiv.org
Scaling up the synthesis from milligram to gram quantities for extensive research purposes introduces further complications. Reactions that are high-yielding on a small scale may become less efficient or generate more byproducts when scaled up. oaepublish.com Purification is a significant hurdle; chromatographic methods that are feasible in the lab may be impractical and costly for larger quantities. oaepublish.com Therefore, developing a scalable process often requires re-engineering the synthesis to include purification steps like crystallization or distillation. The thermal stability of intermediates and the management of reaction exotherms also become critical safety and quality considerations at a larger scale.
| Synthetic Step | Potential Challenge | Mitigation Strategy |
| C-7 Chlorination | Availability of starting materials; regioselectivity. | Use of appropriately substituted anilines in established indole ring-formation reactions. |
| C-3 Ethylation | Low reactivity of indole C-3; formation of N-alkylated or poly-alkylated byproducts. | Employment of modern catalytic methods (e.g., borrowing hydrogen strategy with Ni or Mn catalysts). |
| Scale-Up | Decreased yield; purification difficulties; safety concerns. | Process optimization, development of non-chromatographic purification methods, and thorough thermal safety analysis. |
| Overall Process | Multi-step synthesis leading to low overall yield. | Designing convergent synthetic routes; optimizing each step for maximum efficiency. |
Emerging Research Trends for Substituted Indole Derivatives
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. rsc.orgorganic-chemistry.org Research into substituted indoles is a vibrant and rapidly evolving field, with several key trends that could inform the future direction of studies on this compound.
A major focus is the development of novel anticancer agents . nih.gov Indole derivatives are being investigated for their ability to inhibit a wide range of cancer-related targets, including protein kinases, tubulin polymerization, and histone deacetylases. mdpi.com The presence of a halogen, such as chlorine, can significantly influence a molecule's biological activity, often enhancing its potency or altering its selectivity. nih.gov For example, chloroindole derivatives have been synthesized and evaluated as potent inhibitors of EGFR, a key target in lung cancer. nih.gov This suggests that this compound could be a valuable scaffold for the design of new anticancer drugs.
Another significant trend is the search for new antimicrobial and antibiofilm agents to combat the rise of drug-resistant pathogens. nih.gov Indole itself is a signaling molecule in many bacteria, and its derivatives can interfere with bacterial communication systems like quorum sensing, which is crucial for biofilm formation. nih.govfrontiersin.org Studies have shown that chloroindoles can effectively inhibit biofilm formation in pathogenic bacteria and fungi, making them promising candidates for new antimicrobial therapies. nih.gov
Furthermore, indole derivatives are being actively explored for the treatment of neurodegenerative diseases , inflammatory disorders , and viral infections . nih.gov The versatility of the indole ring allows for the introduction of a wide array of functional groups, enabling the fine-tuning of pharmacological properties to interact with specific biological targets. nih.gov The development of hybrid molecules, where the indole core is combined with other pharmacologically active moieties like pyrazole (B372694) or imidazole, is an emerging strategy to create compounds with enhanced or novel bioactivities. mdpi.commdpi.com The unique substitution pattern of this compound makes it an interesting building block for the creation of such hybrid structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
